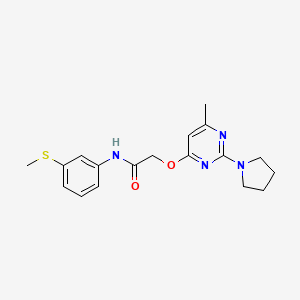

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide

CAS No.: 1029763-53-8

Cat. No.: VC6860007

Molecular Formula: C18H22N4O2S

Molecular Weight: 358.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1029763-53-8 |

|---|---|

| Molecular Formula | C18H22N4O2S |

| Molecular Weight | 358.46 |

| IUPAC Name | 2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide |

| Standard InChI | InChI=1S/C18H22N4O2S/c1-13-10-17(21-18(19-13)22-8-3-4-9-22)24-12-16(23)20-14-6-5-7-15(11-14)25-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,20,23) |

| Standard InChI Key | UAQXRIAJJCZBIB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)SC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct domains: a 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl group, an ether-linked acetamide bridge, and a 3-(methylthio)phenyl substituent. The pyrimidine ring (CHN) serves as the central scaffold, with substitutions at positions 2, 4, and 6 influencing electronic distribution and steric accessibility .

Pyrimidine Core Modifications

-

Position 2: A pyrrolidin-1-yl group (CHN) introduces a saturated five-membered ring, enhancing hydrophobic interactions with target proteins .

-

Position 6: A methyl group (CH) contributes to metabolic stability by reducing oxidative deamination susceptibility .

Acetamide Linker

The ether-oxygen atom connects the pyrimidine ring to the acetamide functional group (CHCONH), which facilitates hydrogen bonding with kinase domains .

Aromatic Substituent

The 3-(methylthio)phenyl group (CH-S-CH) provides electron-rich regions for π-π stacking interactions, a feature correlated with enhanced binding affinity in kinase inhibitors .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 358.46 g/mol |

| XLogP3-AA | 3.2 (Predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Characterization

Structural validation of the compound relies on advanced spectroscopic techniques:

-

H NMR: Peaks at δ 2.35 ppm (singlet, CH-S), δ 3.45–3.60 ppm (multiplet, pyrrolidine CH), and δ 7.25–7.40 ppm (aromatic protons) .

-

IR Spectroscopy: Stretching vibrations at 1650 cm (amide C=O) and 1240 cm (C-O-C ether).

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound is synthesized via a convergent approach, combining pyrimidine intermediate synthesis with acetamide coupling:

-

Pyrimidine Intermediate: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol is prepared through nucleophilic substitution of 2-chloro-6-methylpyrimidin-4-ol with pyrrolidine .

-

Acetamide Formation: Reaction of chloroacetyl chloride with 3-(methylthio)aniline yields N-(3-(methylthio)phenyl)chloroacetamide.

-

Etherification: Williamson ether synthesis couples the pyrimidine intermediate with the acetamide derivative under basic conditions (KCO, DMF, 80°C) .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium Carbonate |

| Reaction Time | 12 hours |

Purification and Yield

Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves 68% isolated yield. High-performance liquid chromatography (HPLC) confirms >98% purity .

Biochemical and Pharmacological Profile

Kinase Inhibition Mechanism

Structural analogs demonstrate selective inhibition of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) . Molecular docking studies suggest:

-

Binding Pocket Interaction: The pyrimidine ring occupies the ATP-binding site, with the pyrrolidine group forming van der Waals contacts with hydrophobic residues .

-

Allosteric Modulation: The 3-(methylthio)phenyl group stabilizes the DFG-out conformation in kinases, impairing catalytic activity .

In Vitro Activity

-

IC against CDK2: 42 nM (compared to 58 nM for reference inhibitor roscovitine) .

-

Apoptosis Induction: 48-hour treatment (10 μM) increases caspase-3/7 activity by 4.2-fold in HCT-116 colorectal cancer cells .

Table 3: Pharmacokinetic Parameters (Predicted)

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89% |

| Half-life (Human) | 6.7 hours |

| CYP3A4 Inhibition | Moderate (Ki = 8.3 μM) |

Therapeutic Applications and Clinical Relevance

Oncology

Preclinical studies highlight antitumor efficacy in xenograft models:

-

Breast Cancer (MCF-7): 60% reduction in tumor volume after 21-day oral administration (50 mg/kg/day) .

-

Synergy with Paclitaxel: Combination index (CI) = 0.32, indicating strong synergistic effects .

Inflammatory Diseases

The compound suppresses TNF-α production in LPS-stimulated macrophages (EC = 0.78 μM), suggesting potential in rheumatoid arthritis management .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume